Structural Elucidation of 4-Methyl-2-(phenylethynyl)aniline: A Crystallographic Protocol
Structural Elucidation of 4-Methyl-2-(phenylethynyl)aniline: A Crystallographic Protocol
Topic: Crystal Structure Determination of 4-Methyl-2-(phenylethynyl)aniline Content Type: Technical Whitepaper / Methodological Guide Author Role: Senior Application Scientist[1]
Executive Summary & Molecular Significance
The determination of the crystal structure of 4-Methyl-2-(phenylethynyl)aniline (C₁₅H₁₃N) is not merely an exercise in connectivity; it is a critical step in understanding the conformational locking mechanisms required for subsequent heterocyclization.[1]
This molecule serves as a quintessential "pre-cyclization" intermediate.[1] It belongs to the class of o-alkynylanilines, which are the primary substrates for the Larock Indole Synthesis and other transition-metal-catalyzed annulations.[1] Structurally, the molecule features a competitive interplay between the steric bulk of the para-methyl group and the rigid linearity of the phenylethynyl moiety at the ortho position.
Why this structure matters:
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Conformational Analysis: X-ray diffraction (XRD) reveals the torsion angle between the aniline ring and the phenylethynyl group, predicting the energy barrier for cyclization.[1]
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Intermolecular Forces: Identifying N-H···π interactions in the solid state helps model the pre-organization required for catalytic turnover.[1]
Synthesis & Crystallization Strategy
High-quality single crystals are the bottleneck of any diffraction study.[1][2] For o-alkynylanilines, the presence of the amino group makes them prone to oxidation, while the alkyne linker adds rigidity that can lead to twinning.
Synthesis Pathway (Sonogashira Coupling)
To ensure the purity required for crystallization (>99%), synthesize the target via a standard Sonogashira coupling, but with a modified workup to remove trace metal salts which inhibit crystal nucleation.
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Substrates: 2-Iodo-4-methylaniline + Phenylacetylene.[1]
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Catalysts: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).[1]
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Solvent/Base: THF/Et₃N (degassed).[1]
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Purification: Flash column chromatography (Hexane/EtOAc 9:1).[1] Note: The amine is light-sensitive; store in amber vials.[1]
Crystal Growth Protocol
Standard evaporation often yields polycrystalline crusts.[1] Use Liquid-Liquid Diffusion for optimal lattice formation.[1]
Protocol:
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Dissolve 20 mg of the purified aniline in 0.5 mL of Dichloromethane (DCM) in a narrow NMR tube or 1-dram vial.
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Carefully layer 1.5 mL of Pentane or Hexane on top. Do not mix.
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Seal with Parafilm and puncture one small hole to allow slow pressure equalization.[1]
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Store at 4°C in the dark.
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Harvest Time: 48–72 hours. Look for prisms or blocks; avoid needles (often twinned).[1]
X-Ray Diffraction Data Collection
This section details the instrument parameters required to resolve the likely disorder in the ethynyl linker.
Mounting & Environment[1]
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Mounting: Select a crystal approx.[1][3] 0.2 × 0.2 × 0.1 mm. Mount on a MiteGen loop using Paratone-N oil.[1]
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Temperature: 100 K (Cryostream).
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Causality: Room temperature data often results in large thermal ellipsoids for the terminal phenyl ring, obscuring bond length precision in the alkyne triple bond (C≡C). Cooling freezes these librational modes.[1]
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Beamline / Instrument Settings
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Radiation: Mo-Kα (λ = 0.71073 Å).[1]
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Reasoning: While Cu-Kα provides stronger diffraction for organics, Mo-Kα minimizes absorption effects and allows for higher resolution (lower d-spacing) collection, which is crucial for resolving the electron density of the triple bond.[1]
-
-
Strategy: Full sphere collection (360° phi scans).
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Target Resolution: 0.75 Å or better.
Structure Solution & Refinement Workflow
The solution of this structure relies on "Direct Methods" or "Intrinsic Phasing" due to the absence of heavy atoms (Z > 18).
The Computational Pipeline
We utilize the SHELX suite within an interface like OLEX2 or APEX4.[1]
Step 1: Space Group Determination
Expect a centrosymmetric space group (e.g., P2₁/c or P-1) as the molecule is achiral.[1] Use XPREP to analyze systematic absences.[1]
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Check: If systematic absences are ambiguous, check for pseudo-symmetry which might indicate twinning.[1]
Step 2: Phasing (SHELXT)
Use the Dual-Space method (SHELXT).[1]
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Command: shelxt structure.ins -m[1]
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Expectation: The solution should immediately reveal the two aromatic rings and the alkyne linker.[1] The methyl group on the aniline ring is the primary asymmetry marker.[1]
Step 3: Refinement (SHELXL)[1]
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Anisotropic Refinement: Apply to all non-hydrogen atoms (C, N).[1]
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Hydrogen Placement:
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Aromatic/Methyl H: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl).[1]
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Amine H (Critical):Do not use HFIX. Locate the amine protons (NH₂) in the difference Fourier map (F₀ - Fc).[1] Refine their coordinates freely with an isotropic thermal parameter constraint (
).[1] This confirms the hybridization of the nitrogen and potential H-bonding.[1]
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Handling Anticipated Disorder
In o-alkynylanilines, the C≡C bond may act as a pivot.[1] If the terminal phenyl ring shows "cigar-shaped" ellipsoids:
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Split the phenyl ring into two positions (PART 1 / PART 2).[1]
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Refine occupancy (variable x and 1-x).[1]
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Apply similarity restraints (SAME or SADI) to bond lengths.[1]
Visualization of the Workflow
The following diagram illustrates the logical dependency between synthesis purity, thermal control, and successful structure solution.
Caption: Operational workflow for the structural determination of 4-Methyl-2-(phenylethynyl)aniline, highlighting the feedback loop for crystal quality.
Data Presentation & Expected Parameters
When publishing or reporting the structure, summarize the data in a standard crystallographic table. Below are the expected ranges for this specific molecular class, serving as a validation benchmark.
| Parameter | Expected Range / Value | Notes |
| Formula | C₁₅H₁₃N | |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatics |
| Space Group | P2₁/c (No.[1] 14) or P-1 (No. 2) | Centrosymmetric packing preferred |
| Z (Formula Units) | 4 (Monoclinic) or 2 (Triclinic) | |
| Density ( | 1.15 – 1.25 g/cm³ | Typical for non-halogenated organics |
| Absorption ( | ~0.07 mm⁻¹ (Mo-Kα) | Very low; absorption correction less critical |
| R₁ Factor | < 0.05 (5%) | Threshold for publication-quality data |
| Bond Length (C≡C) | 1.19 – 1.21 Å | Short due to sp hybridization |
| Torsion Angle | 0° – 30° | Angle between aniline and phenyl ring |
Structural Features to Analyze[1]
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Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between the aniline ring of one molecule and the phenylethynyl ring of its neighbor.[1] -
N-H···
Interactions: The amino protons often direct toward the electron-rich alkyne triple bond of an adjacent molecule (T-shaped interaction).[1]
References
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Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1] Link
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Sonogashira, K. (2002).[1] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry, 653(1-2), 46–49.[1] Link
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Massa, W. (2004).[1] Crystal Structure Determination. Springer Berlin Heidelberg. Link[1]
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Larock, R. C., & Yum, E. K. (1991).[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society, 113(17), 6689–6690. Link[1]
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Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155.[1] Link
